Cas no 595609-31-7 (5'-S-(4-Ethylphenyl)-5'-thio-adenosine)

5'-S-(4-Ethylphenyl)-5'-thio-adenosine is a modified nucleoside derivative in which the 5'-hydroxyl group of adenosine is replaced by a 4-ethylphenylthio moiety. This structural modification enhances its utility in biochemical and pharmacological research, particularly in studies involving nucleoside metabolism, enzyme inhibition, and receptor interactions. The ethylphenylthio group introduces increased lipophilicity, potentially improving membrane permeability and stability compared to unmodified adenosine. This compound serves as a valuable tool for investigating adenosine-related pathways, including purinergic signaling, and may be used in the development of nucleoside-based therapeutics. Its synthetic accessibility and well-defined chemical properties make it a reliable reference standard for analytical and mechanistic studies.
5'-S-(4-Ethylphenyl)-5'-thio-adenosine structure
595609-31-7 structure
Product Name:5'-S-(4-Ethylphenyl)-5'-thio-adenosine
CAS No:595609-31-7
MF:C18H21N5O3S
MW:387.456042051315
CID:4056210
PubChem ID:60074502
Update Time:2025-06-09

5'-S-(4-Ethylphenyl)-5'-thio-adenosine Chemical and Physical Properties

Names and Identifiers

    • Adenosine, 5'-S-(4-ethylphenyl)-5'-thio-
    • Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- (9CI)
    • 5'-S-(4-Ethylphenyl)-5'-thio-adenosine
    • (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[(4-ethylphenyl)sulfanylmethyl]oxolane-3,4-diol
    • 595609-31-7
    • Inchi: 1S/C18H21N5O3S/c1-2-10-3-5-11(6-4-10)27-7-12-14(24)15(25)18(26-12)23-9-22-13-16(19)20-8-21-17(13)23/h3-6,8-9,12,14-15,18,24-25H,2,7H2,1H3,(H2,19,20,21)/t12-,14-,15-,18-/m1/s1
    • InChI Key: WCENDOIXHAHJNM-SCFUHWHPSA-N
    • SMILES: S(C1=CC=C(CC)C=C1)C[C@H]1O[C@@H](N2C3C(=C(N=CN=3)N)N=C2)[C@H](O)[C@@H]1O

Computed Properties

  • Exact Mass: 387.13651072Da
  • Monoisotopic Mass: 387.13651072Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 496
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 145Ų

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(CAS:595609-31-7)5'-S-(4-ethylphenyl)-5'-thio-Adenosine
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Quantity:10g
Purity:97%
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Additional information on 5'-S-(4-Ethylphenyl)-5'-thio-adenosine

Introduction to 5'-S-(4-Ethylphenyl)-5'-thio-adenosine (CAS No. 595609-31-7)

5'-S-(4-Ethylphenyl)-5'-thio-adenosine is a specialized nucleoside analog that has garnered significant attention in the field of pharmaceutical research and drug development. This compound, identified by its unique CAS No. 595609-31-7, belongs to a class of molecules that modify the structure of adenosine, a naturally occurring purine nucleoside essential for various biological processes. The introduction of a sulfur atom at the 5' position and an ethylphenyl group at the 4-position introduces novel biochemical properties, making it a promising candidate for therapeutic applications.

The chemical structure of 5'-S-(4-Ethylphenyl)-5'-thio-adenosine features a ribose sugar backbone, with modifications that enhance its interaction with biological targets. The thioether linkage at the 5' position replaces the hydroxyl group, which can influence metabolic stability and binding affinity. The presence of the 4-ethylphenyl moiety further diversifies its pharmacophoric properties, potentially enabling selective interactions with enzymes or receptors involved in cellular signaling pathways.

Recent advancements in nucleoside chemistry have highlighted the importance of such modified nucleosides in developing antiviral, anticancer, and anti-inflammatory agents. The unique structural features of 5'-S-(4-Ethylphenyl)-5'-thio-adenosine make it an intriguing molecule for investigating its potential effects on adenosine receptor modulation. Adenosine receptors (A1, A2A, A2B, and A3) play critical roles in regulating various physiological processes, including neurotransmission, immune responses, and cardiovascular function.

Studies have demonstrated that modifications to the adenosine molecule can alter its receptor binding affinity and metabolic fate. For instance, the introduction of a sulfur atom can enhance stability against enzymatic degradation, while aromatic groups like the ethylphenyl ring can improve binding interactions with specific targets. This has led to increased interest in exploring derivatives like 5'-S-(4-Ethylphenyl)-5'-thio-adenosine for their potential therapeutic benefits.

In the context of current research, 5'-S-(4-Ethylphenyl)-5'-thio-adenosine has been investigated for its potential role in modulating adenosine receptor signaling. Preclinical studies suggest that this compound may exhibit selective activity against certain adenosine receptors, which could be exploited for treating conditions such as inflammation, pain, and neurodegenerative disorders. The ethylphenyl group appears to contribute to enhanced binding affinity to specific adenosine receptors, potentially leading to more pronounced pharmacological effects compared to unmodified adenosine.

The synthesis of 5'-S-(4-Ethylphenyl)-5'-thio-adenosine involves complex organic transformations, including thiophilic substitution reactions and protective group strategies to ensure regioselectivity. Advanced synthetic methodologies have enabled the efficient preparation of this compound in sufficient quantities for preclinical evaluation. The structural complexity of this molecule underscores the challenges and opportunities in medicinal chemistry for developing novel therapeutics.

One of the key areas of interest is the compound's potential as an antagonist or partial agonist for adenosine receptors. Adenosine receptor antagonists have shown promise in treating conditions characterized by excessive adenosine signaling, such as ischemic heart disease and stroke. Conversely, partial agonists may offer a balanced approach by modulating receptor activity without causing adverse effects associated with full agonists or antagonists.

Emerging research also explores the role of 5'-S-(4-Ethylphenyl)-5'-thio-adenosine in modulating immune responses. Adenosine has been implicated in various immunomodulatory processes, and targeting adenosine receptors has emerged as a strategy for regulating inflammation and immune cell function. The structural modifications in 5'-S-(4-Ethylphenyl)-5'-thio-adenosine may confer unique immunomodulatory properties, making it a candidate for developing immunotherapeutic agents.

The pharmacokinetic profile of 5'-S-(4-Ethylphenyl)-5'-thio-adenosine is another critical aspect that needs thorough investigation. Factors such as solubility, bioavailability, metabolic stability, and excretion pathways will determine its suitability for clinical applications. Advanced computational modeling techniques have been employed to predict these properties early in the drug discovery process, streamlining the development pipeline.

In conclusion, 5'-S-(4-Ethylphenyl)-5'-thio-adenosine (CAS No. 595609-31-7) represents a fascinating example of how structural modifications can lead to novel pharmacological entities with therapeutic potential. Its unique chemical properties make it an attractive candidate for further exploration in drug development. As research continues to uncover new insights into adenosine receptor biology, this compound holds promise for addressing various medical conditions through targeted modulation of adenosine signaling pathways.

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(CAS:595609-31-7)5'-S-(4-ethylphenyl)-5'-thio-Adenosine
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